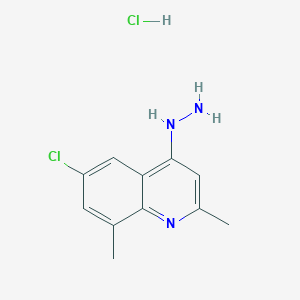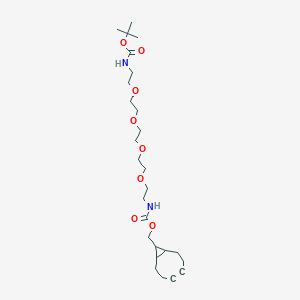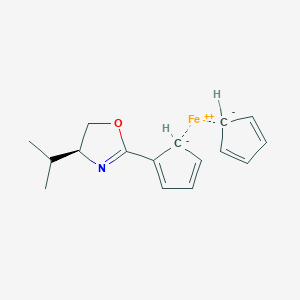
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+)” is a complex organometallic compound It consists of a cyclopentadiene moiety, a substituted oxazole ring, and an iron(2+) ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-1,3-diene derivatives typically involves the use of cyclopentadiene as a starting material. One common method is the alkylation of cyclopentadiene under basic conditions to form substituted cyclopentadienes . The oxazole ring can be introduced through a cyclization reaction involving appropriate precursors. The final step involves the coordination of the iron(2+) ion to the cyclopentadiene and oxazole ligands, forming the desired organometallic complex .
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the iron(3+) ion back to iron(2+), restoring the original compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) ion can lead to iron(3+) complexes, while substitution reactions can yield a variety of substituted cyclopentadiene and oxazole derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations. Its unique structure allows it to facilitate reactions such as hydrogenation, polymerization, and cross-coupling .
Biology
Its ability to coordinate with biological molecules makes it a valuable tool in medicinal chemistry .
Medicine
In medicine, the compound is being explored for its potential use in imaging and diagnostic applications. Its iron(2+) ion can be used as a contrast agent in magnetic resonance imaging (MRI) .
Industry
In industry, the compound is used in the production of advanced materials and coatings. Its unique properties make it suitable for applications in electronics, aerospace, and automotive industries .
Mécanisme D'action
The mechanism of action of this compound involves the coordination of the iron(2+) ion with the cyclopentadiene and oxazole ligands. This coordination alters the electronic structure of the compound, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis, drug development, or imaging .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ferrocene: A well-known organometallic compound with a similar cyclopentadiene-iron structure.
Ruthenocene: Similar to ferrocene but with ruthenium instead of iron.
Titanocene: Contains titanium instead of iron and has similar structural features.
Uniqueness
The uniqueness of cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) lies in its combination of cyclopentadiene and oxazole ligands, which impart distinct reactivity and properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C16H19FeNO |
|---|---|
Poids moléculaire |
297.17 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;(4S)-2-cyclopenta-1,3-dien-1-yl-4-propan-2-yl-4,5-dihydro-1,3-oxazole;iron(2+) |
InChI |
InChI=1S/C11H14NO.C5H5.Fe/c1-8(2)10-7-13-11(12-10)9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8,10H,7H2,1-2H3;1-5H;/q2*-1;+2/t10-;;/m1../s1 |
Clé InChI |
MOTUFOCNRSDOMK-YQFADDPSSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=C[CH-]2.[CH-]1C=CC=C1.[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



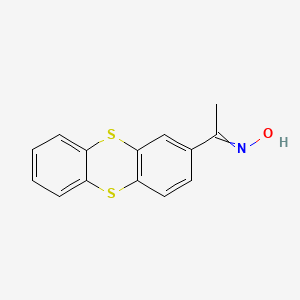
![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
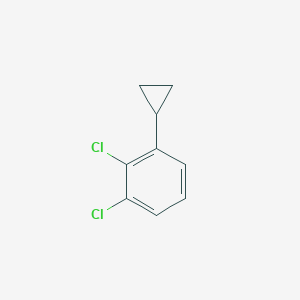

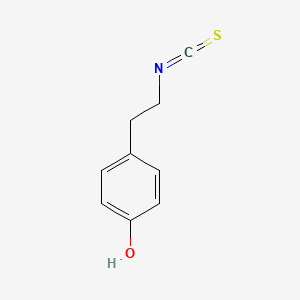
![(2R,3R,4R,5R)-2-[[(tert-Butyldiphenylsilyl)oxy]methyl]-5-methoxytetrahydrofuran-3,4-diyl Dibenzoate](/img/structure/B13708633.png)
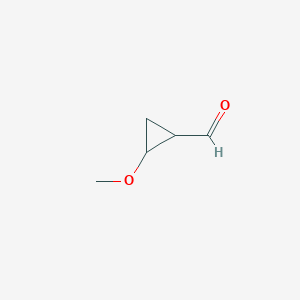
![2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine](/img/structure/B13708654.png)

![Phenylmethyl 4-[(phenylamino)methyl]piperidinecarboxylate](/img/structure/B13708656.png)
